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molecular formula C19H17NO B8797398 1,1-Diphenyl-2-(pyridin-2-yl)ethanol CAS No. 1748-99-8

1,1-Diphenyl-2-(pyridin-2-yl)ethanol

Cat. No. B8797398
M. Wt: 275.3 g/mol
InChI Key: BVFOXQFXMQQDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04191828

Procedure details

Benzophenone, 32.4 kg (177.8 mole), α-picoline, 33.1 kg (355.5 moles), and lithium amide, 4.54 kg (197.4 moles) are charged into a 30 gallon reactor arranged for reflux operation. The mixture is stirred, rapidly heated to 125° C. and maintained at this temperature. The rate of ammonia evolution will gradually increase and after about 3 to 4 hours of reaction time only occasional heating is required to maintain the desired temperature and a rapid evolution of ammonia. After about 5 hours, a vigorous surge of ammonia evolution is noted. Following the ammonia surge, external heating is continued and the reaction maintained at 125° C. for an additional 6 to 8 hours. The reaction mixture is cooled to 70°-80° C. and rapidly added to approximately 230 liters of water at 25° C. Stirring is continued for approximately 30 minutes and the solid removed by filtration. The filter cake is thoroughly washed with water and dried at 60° -70° C. yielding 42-6 kg of α,α-diphenyl-2-pyridineethanol having a m.p. of 147°-51° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
230 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21].[NH2-].[Li+].N>O>[C:2]1([C:1]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)([OH:8])[CH2:21][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][N:15]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
230 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for reflux operation
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
only occasional heating
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the desired temperature
TEMPERATURE
Type
TEMPERATURE
Details
external heating
TEMPERATURE
Type
TEMPERATURE
Details
the reaction maintained at 125° C. for an additional 6 to 8 hours
Duration
7 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 70°-80° C.
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for approximately 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
WASH
Type
WASH
Details
The filter cake is thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° -70° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC1=NC=CC=C1)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 (± 18) kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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